molecular formula C10H9N3O3 B1352004 (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 37959-19-6

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No.: B1352004
CAS No.: 37959-19-6
M. Wt: 219.2 g/mol
InChI Key: YYYXDFWTQGTNRS-UHFFFAOYSA-N
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Description

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound with a molecular formula of C10H9N3O3 This compound features a pyrazole ring fused with a pyridine ring, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine their efficacy and safety in clinical settings.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYXDFWTQGTNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407036
Record name [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37959-19-6
Record name [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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